3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid is a compound that features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed to expose the amine for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol for Boc deprotection.
Major Products
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives after Boc deprotection.
Scientific Research Applications
3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid involves the interaction of its functional groups with various molecular targets. The Boc group protects the amine during reactions, allowing for selective deprotection and subsequent functionalization. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
- 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
Uniqueness
3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure combined with the Boc-protected amino group and carboxylic acid functionality. This combination allows for versatile applications in synthesis and research, distinguishing it from other Boc-protected compounds .
Properties
Molecular Formula |
C11H16N2O4 |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7-4-5-12-8(7)9(14)15/h4-5,12H,6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
APQZSAXBOPNJBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(NC=C1)C(=O)O |
Origin of Product |
United States |
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